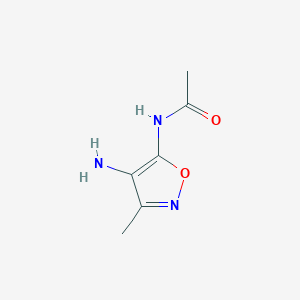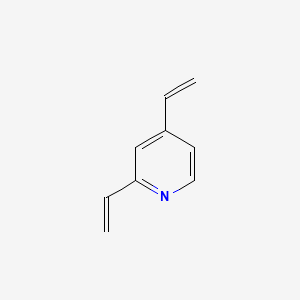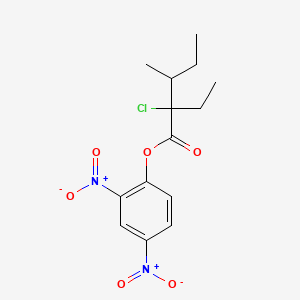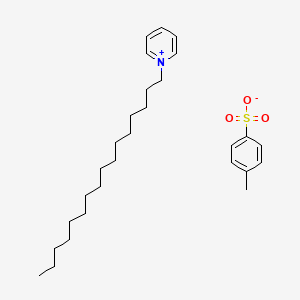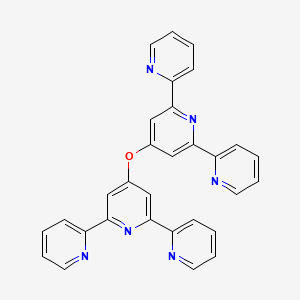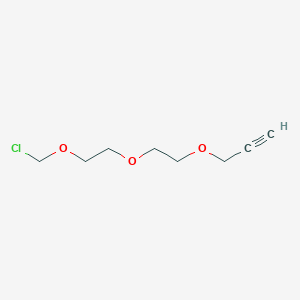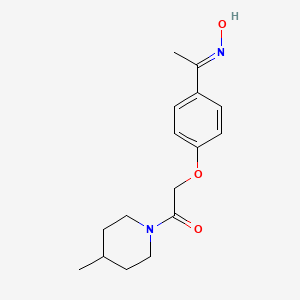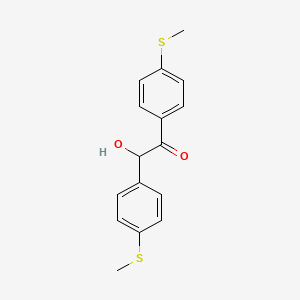
4,4'-DI(Methylthio)benzoin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-DI(Methylthio)benzoin is an organic compound with the molecular formula C16H16O2S2 and a molecular weight of 304.43 g/mol It is characterized by the presence of two methylthio groups attached to the benzoin structure, which consists of a hydroxy ketone with two aromatic rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-DI(Methylthio)benzoin typically involves the condensation of aromatic aldehydes in the presence of cyanide ions. One common method includes dissolving p-methyl benzaldehyde in absolute ethanol and refluxing the mixture with potassium cyanide (KCN) in water. The reaction mixture is then cooled, and the product is purified by recrystallization from ethanol .
Industrial Production Methods: While specific industrial production methods for 4,4’-DI(Methylthio)benzoin are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: 4,4’-DI(Methylthio)benzoin undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methylthio groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products:
Oxidation: Benzoic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated benzoin derivatives.
Aplicaciones Científicas De Investigación
4,4’-DI(Methylthio)benzoin has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4,4’-DI(Methylthio)benzoin involves its interaction with various molecular targets and pathways. The compound’s methylthio groups can undergo oxidation, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in the inhibition of bacterial growth or the modulation of enzymatic activity .
Comparación Con Compuestos Similares
- 4,4’-Dichlorobenzoin
- 4,4’-Dibromobenzoin
- 4-Methylbenzoin
Comparison: 4,4’-DI(Methylthio)benzoin is unique due to the presence of methylthio groups, which impart distinct chemical properties compared to other benzoin derivatives. These groups enhance the compound’s reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
42445-18-1 |
|---|---|
Fórmula molecular |
C16H16O2S2 |
Peso molecular |
304.4 g/mol |
Nombre IUPAC |
2-hydroxy-1,2-bis(4-methylsulfanylphenyl)ethanone |
InChI |
InChI=1S/C16H16O2S2/c1-19-13-7-3-11(4-8-13)15(17)16(18)12-5-9-14(20-2)10-6-12/h3-10,15,17H,1-2H3 |
Clave InChI |
XWGRBLIDRXJFON-UHFFFAOYSA-N |
SMILES canónico |
CSC1=CC=C(C=C1)C(C(=O)C2=CC=C(C=C2)SC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




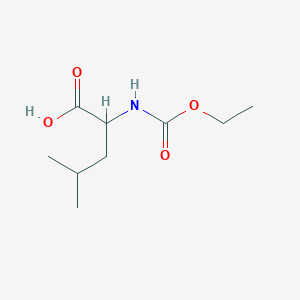
![2,2,2-Trifluoro-N-[4-(2-methoxyphenoxy)phenyl]-N-(2-pyridinylmethyl)-ethanesulfonamide](/img/structure/B13738515.png)

